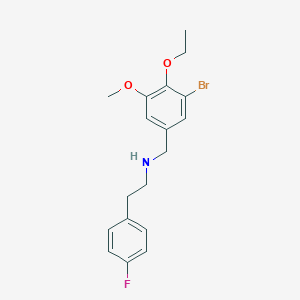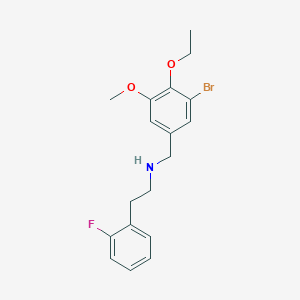![molecular formula C27H24N2O4 B283346 N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283346.png)
N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide, commonly known as DPP4 inhibitor, is a class of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP4), which is responsible for breaking down incretin hormones that regulate blood glucose levels.
Mécanisme D'action
N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors work by inhibiting the enzyme N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide, which is responsible for breaking down incretin hormones such as GLP-1 and GIP. By inhibiting N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide, N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors increase the levels of these hormones, which in turn stimulate the release of insulin from the pancreas and reduce the production of glucose by the liver. This results in lower blood glucose levels and improved glycemic control.
Biochemical and Physiological Effects:
In addition to their effects on blood glucose levels, N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors have been shown to have beneficial effects on other metabolic parameters, such as lipid profiles and blood pressure. N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors have also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to their cardiovascular benefits. However, some studies have also suggested that N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors may increase the risk of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors have several advantages for use in lab experiments, including their specificity for N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide and their ability to inhibit N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide activity in vivo. However, N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors also have some limitations, such as their potential off-target effects and the need for high concentrations to achieve complete inhibition of N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide activity.
Orientations Futures
There are several future directions for research on N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors, including the development of novel N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors with improved pharmacokinetic and pharmacodynamic properties, the investigation of the long-term safety and efficacy of N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors, and the exploration of the potential therapeutic benefits of N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors in other diseases beyond type 2 diabetes. Additionally, further research is needed to better understand the mechanisms underlying the cardiovascular benefits of N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors and to identify patients who may benefit most from N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitor therapy.
Méthodes De Synthèse
The synthesis of N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. One of the most commonly used methods for synthesizing N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors is the solid-phase synthesis method, which involves attaching the starting materials to a solid support and then adding the coupling agents to form the desired product.
Applications De Recherche Scientifique
N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes. In addition, recent research has shown that N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors may have beneficial effects on cardiovascular disease, Alzheimer's disease, and cancer. N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide inhibitors have also been studied for their potential use in combination therapy with other medications, such as GLP-1 receptor agonists and SGLT2 inhibitors.
Propriétés
Formule moléculaire |
C27H24N2O4 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
N-[3-(2,2-diphenylpropanoylamino)-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C27H24N2O4/c1-27(19-10-5-3-6-11-19,20-12-7-4-8-13-20)26(31)29-22-18-21(15-16-23(22)32-2)28-25(30)24-14-9-17-33-24/h3-18H,1-2H3,(H,28,30)(H,29,31) |
Clé InChI |
HYDXJBNIGQBHPW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC=CO4)OC |
SMILES canonique |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC=CO4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-2-(2-ethoxy-4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B283264.png)
![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B283266.png)




![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-methoxybenzamide](/img/structure/B283277.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide](/img/structure/B283278.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B283279.png)
![2-{[4-(Cyclopentyloxy)benzyl]amino}-1-butanol](/img/structure/B283280.png)
![2-[(2-Bromo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283281.png)
![2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol](/img/structure/B283282.png)
![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283283.png)
![{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B283287.png)